6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its fused bicyclic structure, which consists of an imidazole ring fused to a pyridine ring. These compounds are of significant interest in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone can yield the desired imidazo[1,2-a]pyridine scaffold . Additionally, metal-free and aqueous synthesis methods have been developed to facilitate the preparation of these compounds under environmentally friendly conditions .
Chemical Reactions Analysis
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the imidazo[1,2-a]pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Functionalization Reactions: Radical reactions, transition metal catalysis, and photocatalysis strategies can be employed to functionalize the imidazo[1,2-a]pyridine scaffold, introducing various substituents at specific positions on the ring.
Scientific Research Applications
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound serves as a valuable intermediate in the synthesis of pharmaceutical agents.
Organic Synthesis: It is used as a building block in organic synthesis to construct more complex molecules.
Material Science: The electronic properties of imidazo[1,2-a]pyridines make them useful in the development of materials for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes . This activation can lead to various biological effects, including modulation of gene expression and cellular responses.
Comparison with Similar Compounds
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant anti-tuberculosis activity and are structurally related to this compound.
2-Chloromethylimidazo[1,2-a]pyridine: This compound is another derivative of the imidazo[1,2-a]pyridine family and is used as an intermediate in the synthesis of bioactive molecules.
Biological Activity
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine (BCMIP) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with BCMIP, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
BCMIP is characterized by its imidazo[1,2-a]pyridine core, with bromine and chlorine substituents that influence its reactivity and biological interactions. The molecular formula of BCMIP is C7H6BrClN2, with a molecular weight of approximately 221.49 g/mol.
The biological activity of BCMIP can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .
- Antimicrobial Activity : BCMIP and its derivatives have been studied for their antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The compound's structure suggests potential interactions with bacterial enzymes or receptors .
- Cytotoxicity : Research indicates that BCMIP exhibits cytotoxic effects on human cancer cell lines. The presence of halogen substituents enhances its ability to disrupt cellular processes, leading to cell death .
Structure-Activity Relationship (SAR)
The biological activity of BCMIP is influenced by its structural features:
- Substituent Effects : The presence of bromine at the 6-position and chlorine at the 5-position significantly affects the compound's reactivity and biological efficacy. For instance, modifications at these positions can enhance or diminish antimicrobial activity .
- Importance of Methyl Group : The methyl group at the 2-position plays a crucial role in maintaining the compound's activity against Mycobacterium tuberculosis. Studies suggest that this group is essential for optimal binding to target sites within bacterial cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of BCMIP and related compounds:
- Anti-Tuberculosis Activity :
- Cytotoxicity Against Cancer Cells :
- Pharmacokinetic Properties :
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-Tuberculosis | MIC = 0.05 - 1.5 µM | |
Cytotoxicity | Significant cell death in cancer lines | |
Topoisomerase Inhibition | Induces DNA damage |
Table 2: Structure-Activity Relationship Insights
Compound Variant | Substituent Position | Biological Activity |
---|---|---|
This compound | 6-Br & 5-Cl | High anti-TB activity |
6-Chloro-5-bromo-2-methylimidazo[1,2-a]pyridine | 6-Cl & 5-Br | Reduced activity |
Methyl variant at position 2 | 2-Me | Essential for activity |
Properties
IUPAC Name |
6-bromo-5-chloro-2-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-5-4-12-7(11-5)3-2-6(9)8(12)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJUVSFCNRJRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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